7-Hydroxy Loxapine-d8

Bioanalysis Pharmacokinetics Metabolite Quantification

Quantification of 7-Hydroxy Loxapine in biological matrices by LC-MS/MS is compromised by ion suppression and matrix effects when using non-deuterated internal standards-leading to biased pharmacokinetic data. 7-Hydroxy Loxapine-d8 resolves this with eight deuterium atoms on the N-methylpiperazine moiety, ensuring chromatographic co-elution with the analyte while providing a distinct mass shift for unambiguous detection. • ≥95% chemical purity with ≥98% isotopic enrichment; validated per FDA/EMA bioanalytical method guidelines for regulated preclinical and clinical studies. • Compensates for extraction variability and matrix-induced bias-essential for therapeutic drug monitoring and metabolic stability assays. • Ambient temperature shipping; long-term storage at -20°C.

Molecular Formula C18H18ClN3O2
Molecular Weight 351.9 g/mol
Cat. No. B15142106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxy Loxapine-d8
Molecular FormulaC18H18ClN3O2
Molecular Weight351.9 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC3=C(C=C(C=C3)O)OC4=C2C=C(C=C4)Cl
InChIInChI=1S/C18H18ClN3O2/c1-21-6-8-22(9-7-21)18-14-10-12(19)2-5-16(14)24-17-11-13(23)3-4-15(17)20-18/h2-5,10-11,23H,6-9H2,1H3/i6D2,7D2,8D2,9D2
InChIKeyCFHDISFPIIFJTI-COMRDEPKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Hydroxy Loxapine-d8 Overview


7-Hydroxy Loxapine-d8 is a deuterium-labeled analog of 7-Hydroxy Loxapine, the principal active metabolite of the antipsychotic drug Loxapine [1]. This stable isotope-labeled compound, with the molecular formula C₁₈H₁₀D₈ClN₃O₂ and a molecular weight of 351.86 g/mol, incorporates eight deuterium atoms at the N-methylpiperazine moiety . Its primary utility lies in its role as an internal standard (IS) for quantitative bioanalytical assays, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), where it enables accurate and precise measurement of 7-Hydroxy Loxapine in complex biological matrices . The compound is offered by multiple vendors with a typical chemical purity of ≥95% and isotopic enrichment of ≥98% .

Why 7-Hydroxy Loxapine-d8 Is Irreplaceable


Substituting 7-Hydroxy Loxapine-d8 with its non-deuterated counterpart (7-Hydroxy Loxapine) or a structural analog as an internal standard introduces unacceptable analytical variability. Non-deuterated 7-Hydroxy Loxapine cannot be distinguished from the endogenous analyte in mass spectrometry, leading to inaccurate quantification due to ion suppression, matrix effects, and extraction variability [1]. Structural analog internal standards, while sometimes used, exhibit different chromatographic and extraction behaviors, as documented in LC-MS/MS method development, which can result in biased and irreproducible results [2]. In contrast, stable isotope-labeled internal standards (SIL-IS) like 7-Hydroxy Loxapine-d8 co-elute nearly identically with the analyte, effectively compensating for these sources of error and ensuring method robustness, as required for regulated bioanalysis and pharmacokinetic studies . The specific deuteration of the piperazine ring in 7-Hydroxy Loxapine-d8 further ensures that the isotopic label remains distinct from the metabolically labile 7-hydroxy group, preventing deuterium loss that could compromise quantification [3].

7-Hydroxy Loxapine-d8 Performance Evidence


Isotopic Enrichment and Purity

7-Hydroxy Loxapine-d8 is supplied with an isotopic enrichment of ≥98.0% (typically 98.7%) and chemical purity (HPLC) of ≥95.0% (typically 99.8%), ensuring minimal interference from unlabeled analyte . In contrast, the unlabeled 7-Hydroxy Loxapine analyte is chemically identical and cannot be chromatographically or mass spectrometrically distinguished from the endogenous species in biological samples. This high isotopic enrichment and purity of the d8 standard are critical for maintaining the accuracy of the calibration curve and achieving low limits of quantification.

Bioanalysis Pharmacokinetics Metabolite Quantification

Mass Spectrometric Differentiation

The incorporation of eight deuterium atoms into 7-Hydroxy Loxapine-d8 (molecular weight 351.86 g/mol) results in a nominal mass shift of +8 Da relative to the unlabeled 7-Hydroxy Loxapine analyte (molecular weight approximately 343.82 g/mol) [REFS-1, REFS-2]. This mass difference is sufficient to provide a distinct MS/MS transition for the internal standard without significant overlap with the analyte's isotopic cluster, which is particularly important for chlorine-containing compounds like loxapine that exhibit characteristic M, M+2 isotopic patterns.

LC-MS/MS Bioanalytical Method Validation Selected Reaction Monitoring

Regulatory Compliance and Traceability

7-Hydroxy Loxapine-d8 is offered as a fully characterized reference standard compliant with regulatory guidelines (USP or EP) for analytical method validation and Quality Control (QC) applications . This contrasts with an in-house synthesized or uncharacterized internal standard, which would require extensive and costly characterization to meet the same regulatory standards for use in GLP/GCP studies. The commercial availability of this compound with full documentation provides a traceable and auditable path for method validation and routine bioanalysis.

Regulated Bioanalysis Method Validation Pharmaceutical Quality Control

Requirement for SIL-IS in Bioanalysis

The development of robust LC-MS/MS methods for the quantification of loxapine and its metabolites, including 7-Hydroxy Loxapine, consistently relies on the use of stable isotope-labeled internal standards (SIL-IS) to correct for matrix effects and ion suppression [REFS-1, REFS-2]. In the validation of a method for human plasma, the use of a SIL-IS was instrumental in achieving acceptable precision (≤13.8% CV) and accuracy (86.4–109.3%) across a calibration range of 0.0500–50.0 ng/mL [2]. While these studies often use other labeled compounds (e.g., loxapine-d3), the principle is directly transferable: 7-Hydroxy Loxapine-d8 is the specifically matched SIL-IS for the 7-Hydroxy Loxapine metabolite, enabling the highest possible assay specificity and accuracy for this key active species.

LC-MS/MS Method Development Matrix Effects Ionization Suppression

7-Hydroxy Loxapine-d8 Applications


Quantitative Bioanalysis for PK/TK Studies

In regulated preclinical and clinical pharmacokinetic studies, 7-Hydroxy Loxapine-d8 is the optimal internal standard for the accurate and precise quantification of the active metabolite 7-Hydroxy Loxapine in plasma, serum, urine, and tissue homogenates via LC-MS/MS. Its use is essential to meet bioanalytical method validation guidelines (e.g., FDA, EMA) by compensating for matrix effects and ensuring linearity, accuracy, and precision across the therapeutic concentration range [1]. This is directly supported by the development of validated LC-MS/MS methods for loxapine and its metabolites, which rely on stable isotope-labeled internal standards to achieve the required sensitivity and reproducibility [2].

Therapeutic Drug Monitoring and Compliance

For clinical laboratories conducting therapeutic drug monitoring of patients on loxapine therapy, 7-Hydroxy Loxapine-d8 enables the reliable measurement of the active metabolite in patient samples. The use of this specific SIL-IS minimizes analytical variability, ensuring that clinical decisions based on plasma concentrations are founded on accurate data. This is particularly important for assessing medication compliance, where distinguishing between non-adherence and rapid metabolism is critical [3].

Metabolic Pathway and DDI Studies

In research settings focused on the metabolism of loxapine, 7-Hydroxy Loxapine-d8 serves as a crucial tool for tracing the formation and disposition of the 7-hydroxy metabolite without interference from the parent drug or other metabolites. Its use allows for precise quantitation in complex in vitro systems (e.g., hepatocytes, microsomes) and in vivo models, facilitating studies on metabolic stability, enzyme kinetics, and the impact of co-administered drugs on metabolite levels .

Method Validation and Quality Control

During the development and manufacture of loxapine-based drug products, 7-Hydroxy Loxapine-d8 is employed as a reference standard for the validation and routine quality control of analytical methods used to monitor related substances, impurities, and degradation products. Its use ensures method robustness and compliance with pharmacopeial standards (USP/EP), providing traceability and auditability for regulatory submissions .

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